molecular formula C12H11BrN2O2 B1475603 4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine CAS No. 1771306-89-8

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine

Cat. No. B1475603
CAS RN: 1771306-89-8
M. Wt: 295.13 g/mol
InChI Key: DGTMFFLVCJDJTC-UHFFFAOYSA-N
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Description

“4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms . The molecular weight of a similar compound, “5-Bromo-4-(3,4-dimethylphenyl)pyrimidine”, is 263.13 .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including derivatives like “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine”, have been found to exhibit a range of pharmacological effects including anti-inflammatory properties . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Properties

Pyrimidines are also known to display antioxidant effects . This means that they can potentially neutralize harmful free radicals in the body, which can help prevent various health issues.

Antibacterial and Antifungal Applications

Pyrimidines have been found to exhibit antibacterial and antifungal properties . This suggests that “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” could potentially be used in the development of new antibacterial and antifungal agents.

Antiviral Applications

The antiviral properties of pyrimidines have been documented . This suggests potential applications of “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” in the treatment of viral infections.

Antituberculosis Applications

Pyrimidines, including “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine”, have shown potential in the treatment of tuberculosis . This could be a significant contribution given the global health burden of tuberculosis.

Synthesis of Novel Compounds

“4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” can serve as a precursor in the synthesis of novel compounds . This opens up a wide range of possibilities for the development of new drugs and therapies.

Future Directions

Pyrimidines and their derivatives have shown a therapeutic interest and have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTMFFLVCJDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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